Methyl (2-oxopropoxy)acetate
Overview
Description
Methyl (2-oxopropoxy)acetate is an organic compound with the molecular formula C6H10O4 . It has a molecular weight of 146.14 g/mol . The compound is liquid in its physical form .
Molecular Structure Analysis
The InChI code for Methyl (2-oxopropoxy)acetate is1S/C6H10O4/c1-5(7)3-10-4-6(8)9-2/h3-4H2,1-2H3
. This compound has a rotatable bond count of 5 . Physical And Chemical Properties Analysis
Methyl (2-oxopropoxy)acetate has a molecular weight of 146.14 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 5 . Its exact mass is 146.05790880 g/mol .Scientific Research Applications
Solvent Production
“Methyl (2-oxopropoxy)acetate” is used in the production of solvents . Solvents are substances that can dissolve other substances, and they are widely used in various industries, including paint, pharmaceutical, and chemical industries.
Perfume Manufacturing
This compound also has applications in the production of perfumes . It can be used to create certain scents or to enhance the smell of other ingredients in a perfume.
Surfactant Production
Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. “Methyl (2-oxopropoxy)acetate” is used in the production of surfactants , which have a wide range of applications, including detergents, emulsifiers, and dispersants.
Emulsifier Production
Emulsifiers are substances that help mix two substances that normally do not mix well, such as oil and water. “Methyl (2-oxopropoxy)acetate” is used in the production of emulsifiers , which are used in various industries, including food, cosmetics, and pharmaceuticals.
Biodiesel Fuel Production
“Methyl (2-oxopropoxy)acetate” is used in the production of biodiesel fuels . Biodiesel is a renewable and clean-burning fuel that is used as an alternative to petroleum diesel.
Surface-Active Agent Production
Surface-active agents, or surfactants, are compounds that lower the surface tension of a liquid, the interfacial tension between two liquids, or that between a liquid and a solid. “Methyl (2-oxopropoxy)acetate” is used in the production of these agents , which have applications in many areas, including detergents, wetting agents, emulsifiers, foaming agents, and dispersants.
Esterification Research
“Methyl (2-oxopropoxy)acetate” is produced by catalytic esterification of acetic acid and methanol with sulfuric acid as a catalyst in a batch reactor . This process is being researched for its effectiveness and efficiency, particularly when using a microwave method .
Safety and Hazards
Methyl (2-oxopropoxy)acetate is associated with certain hazards. It has been labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with this compound include H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Mode of Action
It is known that the compound can undergo various chemical reactions, such as the formation of oximes and hydrazones . In these reactions, the oxygen in the compound can act as a nucleophile, competing with nitrogen. The reaction with oxygen leads to the reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Methyl (2-oxopropoxy)acetate may be involved in the acetate pathway, which is responsible for the biosynthesis of polyketides and related compounds . This pathway involves precursors containing repeated “ketide” units, which can undergo subsequent condensations and other reactions typical of carbonyl compounds to produce observed structures .
Result of Action
Based on its potential involvement in the acetate pathway, it may contribute to the biosynthesis of various bioactive compounds .
Action Environment
The action, efficacy, and stability of Methyl (2-oxopropoxy)acetate can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds or enzymes that can interact with Methyl (2-oxopropoxy)acetate .
properties
IUPAC Name |
methyl 2-(2-oxopropoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-5(7)3-10-4-6(8)9-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVGUHQBLOOYQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470786 | |
Record name | methyl (2-oxopropoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20470786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2-oxopropoxy)acetate | |
CAS RN |
61363-66-4 | |
Record name | methyl (2-oxopropoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20470786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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